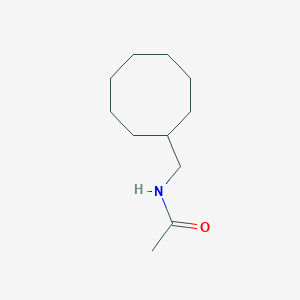
Acetamide,N-(cyclooctylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(cyclooctylmethyl)- is an organic compound with the molecular formula C11H21NO It is a derivative of acetamide where the nitrogen atom is substituted with a cyclooctylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(cyclooctylmethyl)- typically involves the reaction of cyclooctylmethylamine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Cyclooctylmethylamine + Acetic Anhydride/Acetyl Chloride → Acetamide, N-(cyclooctylmethyl)- + By-products
The reaction is usually performed in an inert atmosphere to prevent any side reactions. The temperature and reaction time are optimized to achieve maximum yield.
Industrial Production Methods: In an industrial setting, the production of Acetamide, N-(cyclooctylmethyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of catalysts and solvents can further enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: Acetamide, N-(cyclooctylmethyl)- can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
- Reduction : Reduction reactions can convert the compound into amines or other reduced forms.
- Substitution : The compound can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
- Substitution : Nucleophiles like halides, amines, and alcohols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Acetamide, N-(cyclooctylmethyl)- has several applications in scientific research:
- Chemistry : It is used as a building block in the synthesis of more complex organic molecules.
- Biology : The compound can be used in studies related to enzyme inhibition and protein interactions.
- Medicine : Potential applications in drug development and pharmaceutical research.
- Industry : Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(cyclooctylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds:
- Acetamide : The parent compound with a simpler structure.
- N,N-Dimethylacetamide : A related compound with two methyl groups attached to the nitrogen atom.
- N-(1-Adamantyl)acetamide : Another derivative with a different substituent on the nitrogen atom.
Uniqueness: Acetamide, N-(cyclooctylmethyl)- is unique due to its cyclooctylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific research applications.
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
N-(cyclooctylmethyl)acetamide |
InChI |
InChI=1S/C11H21NO/c1-10(13)12-9-11-7-5-3-2-4-6-8-11/h11H,2-9H2,1H3,(H,12,13) |
InChI Key |
KRSJRJQKAHRIKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1CCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2Z)-5-chloro-2-[[(3E)-3-[[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium](/img/structure/B13820943.png)
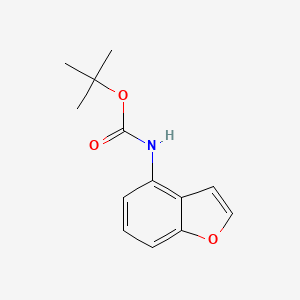
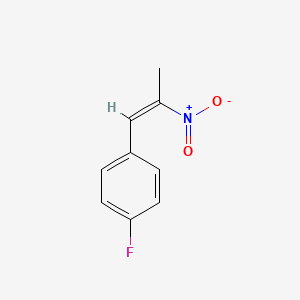


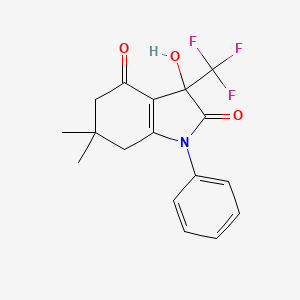
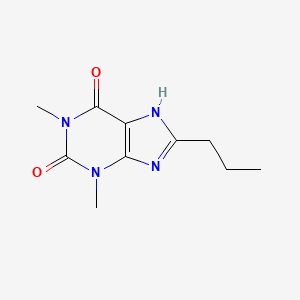
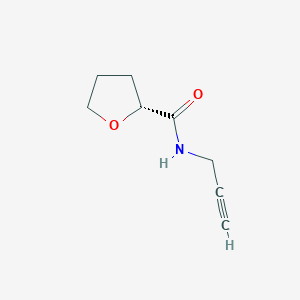
![(4aR,7aR)-4a-ethoxy-2,2-dimethyl-7,7a-dihydro-4H-furo[3,2-d][1,3]dioxin-6-one](/img/structure/B13821005.png)
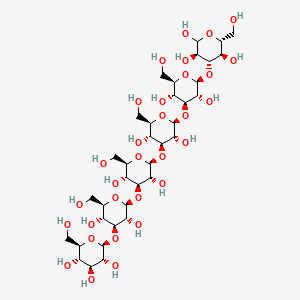
![(1,3,5,7,9,11,13-Heptacyclopentyl-3,13-dihydroxy-2,4,6,8,10,12,14,15,16-nonaoxa-1,3,5,7,9,11,13-heptasilatricyclo[7.5.1.15,11]hexadecan-7-yl)oxy-dimethyl-(3,3,3-trifluoropropyl)silane](/img/structure/B13821012.png)
![N-(2,5-dimethylphenyl)-N-(2-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-2-oxoethyl)benzenesulfonamide (non-preferred name)](/img/structure/B13821019.png)
